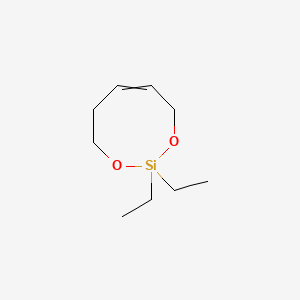
2,2-Diethyl-2,4,5,8-tetrahydro-1,3,2-dioxasilocine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diethyl-2,4,5,8-tetrahydro-1,3,2-dioxasilocine is a unique organosilicon compound characterized by its distinctive structure, which includes a dioxasilocine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl-2,4,5,8-tetrahydro-1,3,2-dioxasilocine typically involves the reaction of diethylsilane with appropriate diols under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the dioxasilocine ring. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and real-time monitoring can help in maintaining the desired reaction conditions and product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Diethyl-2,4,5,8-tetrahydro-1,3,2-dioxasilocine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane derivatives, while reduction can produce silane derivatives.
Applications De Recherche Scientifique
2,2-Diethyl-2,4,5,8-tetrahydro-1,3,2-dioxasilocine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying silicon-based biochemistry.
Industry: Used in the production of specialty polymers and as a component in high-performance coatings.
Mécanisme D'action
The mechanism by which 2,2-Diethyl-2,4,5,8-tetrahydro-1,3,2-dioxasilocine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s silicon-based structure allows it to engage in unique binding interactions, which can modulate biological pathways and chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetralin: A hydrocarbon with a similar tetrahydro structure but lacks the silicon and oxygen atoms.
Siloxanes: Compounds containing silicon-oxygen bonds, similar to the dioxasilocine ring.
Organosilanes: Compounds with silicon-carbon bonds, sharing some reactivity with 2,2-Diethyl-2,4,5,8-tetrahydro-1,3,2-dioxasilocine.
Uniqueness
This compound is unique due to its dioxasilocine ring, which imparts distinct chemical and physical properties. This structure allows for specific interactions and reactivity that are not observed in other similar compounds.
Propriétés
Formule moléculaire |
C9H18O2Si |
|---|---|
Poids moléculaire |
186.32 g/mol |
Nom IUPAC |
2,2-diethyl-5,8-dihydro-4H-1,3,2-dioxasilocine |
InChI |
InChI=1S/C9H18O2Si/c1-3-12(4-2)10-8-6-5-7-9-11-12/h5-6H,3-4,7-9H2,1-2H3 |
Clé InChI |
VEPWFNJDVWARGY-UHFFFAOYSA-N |
SMILES canonique |
CC[Si]1(OCCC=CCO1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


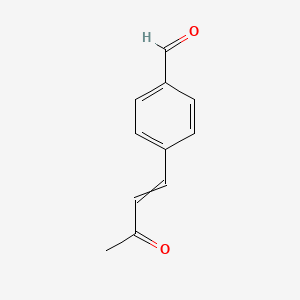
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11758467.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11758471.png)
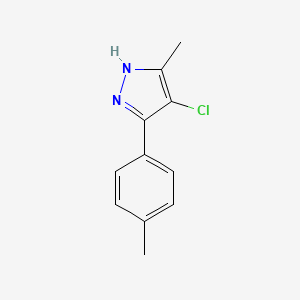
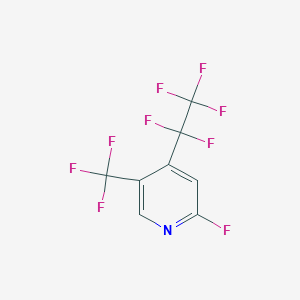
![3-[(4-Ethylpiperazin-1-YL)methyl]-2,5-dimethylbenzaldehyde hydrochloride](/img/structure/B11758476.png)

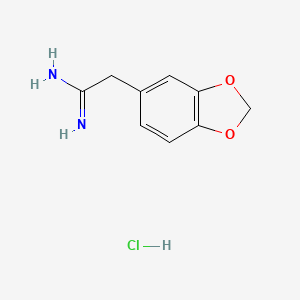

![(R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine](/img/structure/B11758501.png)
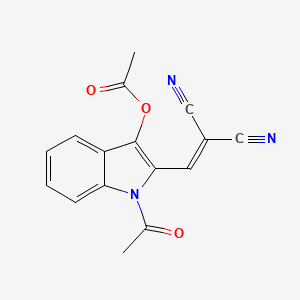

![8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11758529.png)
![[4-(3-Methylpyrazol-1-yl)phenyl]boronic acid](/img/structure/B11758549.png)
